ethyl 2-({[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a difluoromethyl group, a dihydrocyclopenta[c]pyrazolyl moiety, and a tetrahydrocyclohepta[b]thiophene scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the difluoromethyl-dihydrocyclopenta[c]pyrazole: This step involves the difluoromethylation of a suitable pyrazole precursor under radical conditions.
Acetylation: The difluoromethylated pyrazole is then acetylated using acetic anhydride or a similar acetylating agent.
Coupling with tetrahydrocyclohepta[b]thiophene: The acetylated intermediate is coupled with a tetrahydrocyclohepta[b]thiophene derivative under conditions that facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its difluoromethyl group can impart unique electronic properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and specificity, while the pyrazole and thiophene moieties can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{[(2,6-DIMETHYLPHENOXY)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Uniqueness
ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a difluoromethyl group, a dihydrocyclopenta[c]pyrazole moiety, and a tetrahydrocyclohepta[b]thiophene scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25F2N3O3S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H25F2N3O3S/c1-2-29-21(28)17-13-7-4-3-5-10-15(13)30-20(17)24-16(27)11-26-14-9-6-8-12(14)18(25-26)19(22)23/h19H,2-11H2,1H3,(H,24,27) |
InChI Key |
COPRVHBXDJZVMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3C4=C(CCC4)C(=N3)C(F)F |
Origin of Product |
United States |
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